molecular formula C10H13NO2S B11805525 1-(2-(Tetrahydro-2H-pyran-4-yl)thiazol-5-yl)ethanone

1-(2-(Tetrahydro-2H-pyran-4-yl)thiazol-5-yl)ethanone

Cat. No.: B11805525
M. Wt: 211.28 g/mol
InChI Key: MIJCYCCTHYNIER-UHFFFAOYSA-N
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Description

1-(2-(Tetrahydro-2H-pyran-4-yl)thiazol-5-yl)ethanone is a heterocyclic compound that features both a thiazole ring and a tetrahydropyran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Tetrahydro-2H-pyran-4-yl)thiazol-5-yl)ethanone typically involves the reaction of N-Methoxy-N-Methyltetrahydropyran-4-carboxamide with Methylmagnesium Bromide. The reaction is carried out in tetrahydrofuran (THF) at low temperatures, followed by gradual warming to room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Tetrahydro-2H-pyran-4-yl)thiazol-5-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2-(Tetrahydro-2H-pyran-4-yl)thiazol-5-yl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and metabolic pathways.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly for antimicrobial and anticancer agents.

    Industry: Utilized in the development of new materials with specific properties

Properties

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

1-[2-(oxan-4-yl)-1,3-thiazol-5-yl]ethanone

InChI

InChI=1S/C10H13NO2S/c1-7(12)9-6-11-10(14-9)8-2-4-13-5-3-8/h6,8H,2-5H2,1H3

InChI Key

MIJCYCCTHYNIER-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN=C(S1)C2CCOCC2

Origin of Product

United States

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